N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide is a synthetic organic compound that features a combination of pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide typically involves the following steps:
Formation of the Pyridine and Thiophene Precursors: The starting materials, pyridine-2-carboxaldehyde and thiophene-3-carboxaldehyde, are synthesized or obtained commercially.
Condensation Reaction: The aldehyde groups of the pyridine and thiophene precursors are reacted with an amine source, such as methylamine, under acidic or basic conditions to form the corresponding imines.
Reduction: The imines are then reduced to the corresponding amines using a reducing agent like sodium borohydride or lithium aluminum hydride.
Amide Formation: The final step involves the reaction of the amines with thiophene-3-carboxylic acid or its derivatives under dehydrating conditions (e.g., using EDCI or DCC as coupling agents) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Mechanism of Action
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s heterocyclic rings can facilitate binding to these targets through hydrogen bonding, π-π stacking, or hydrophobic interactions, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide
- N-(pyridin-3-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide
- N-(pyridin-4-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide
Uniqueness
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide is unique due to the specific positioning of the pyridine and thiophene rings, which can influence its chemical reactivity and biological activity. The combination of these heterocycles can provide a distinct set of properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-16(14-5-8-21-12-14)18(9-13-4-7-20-11-13)10-15-3-1-2-6-17-15/h1-8,11-12H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXJXYXLMDBZCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=CSC=C2)C(=O)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.